molecular formula C14H15N3O3 B10872727 1-Methyl-1H-pyrazole-3-carboxylic acid p-tolylcarbamoyl-methyl ester

1-Methyl-1H-pyrazole-3-carboxylic acid p-tolylcarbamoyl-methyl ester

Cat. No.: B10872727
M. Wt: 273.29 g/mol
InChI Key: MGBWYCOQZVMHRK-UHFFFAOYSA-N
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Description

2-OXO-2-(4-TOLUIDINO)ETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-(4-TOLUIDINO)ETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves the reaction of 4-toluidine with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-(4-TOLUIDINO)ETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-OXO-2-(4-TOLUIDINO)ETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-OXO-2-(4-TOLUIDINO)ETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of inflammatory mediators, which contributes to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylate
  • 2-Oxo-2-(4-methylanilino)ethyl 1-methyl-1H-pyrazole-3-carboxylate
  • 1-Methyl-3-(4-tolyl)-1H-pyrazole-5-carboxylate

Uniqueness

2-OXO-2-(4-TOLUIDINO)ETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

[2-(4-methylanilino)-2-oxoethyl] 1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C14H15N3O3/c1-10-3-5-11(6-4-10)15-13(18)9-20-14(19)12-7-8-17(2)16-12/h3-8H,9H2,1-2H3,(H,15,18)

InChI Key

MGBWYCOQZVMHRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC(=O)C2=NN(C=C2)C

Origin of Product

United States

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